![molecular formula C16H14INO3 B303134 4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
4-[(3-Iodoanilino)carbonyl]phenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Iodoanilino)carbonyl]phenyl propionate, commonly known as ICPP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. ICPP is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and it has been found to exhibit anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
ICPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a valuable compound for the study of inflammation and pain. ICPP has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
ICPP exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. ICPP specifically inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
ICPP has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro. ICPP has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
ICPP is a valuable compound for scientific research due to its anti-inflammatory and analgesic properties. Its synthesis has been optimized to produce high yields and purity, making it a valuable tool for the study of inflammation and pain. However, ICPP has some limitations for lab experiments, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on ICPP. One area of interest is the development of novel derivatives of ICPP with improved potency and selectivity for COX-2 inhibition. Another area of interest is the study of ICPP in animal models of cancer, to further explore its potential applications in cancer research. Additionally, the potential use of ICPP in combination with other compounds for the treatment of inflammation and pain should be explored.
Méthodes De Synthèse
ICPP can be synthesized by reacting 3-iodoaniline with ibuprofenyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionic anhydride to give ICPP. The synthesis of ICPP has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Propriétés
Nom du produit |
4-[(3-Iodoanilino)carbonyl]phenyl propionate |
|---|---|
Formule moléculaire |
C16H14INO3 |
Poids moléculaire |
395.19 g/mol |
Nom IUPAC |
[4-[(3-iodophenyl)carbamoyl]phenyl] propanoate |
InChI |
InChI=1S/C16H14INO3/c1-2-15(19)21-14-8-6-11(7-9-14)16(20)18-13-5-3-4-12(17)10-13/h3-10H,2H2,1H3,(H,18,20) |
Clé InChI |
BHBZMEPSYMEHMH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
SMILES canonique |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)
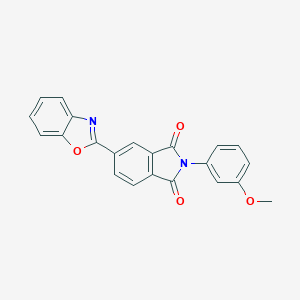
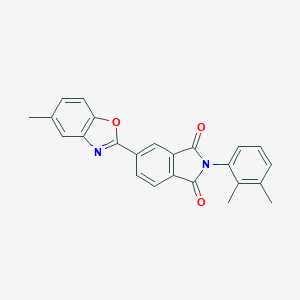
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)
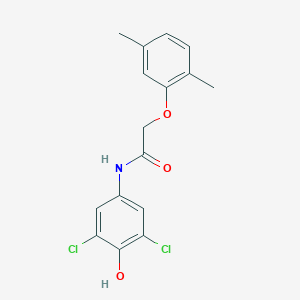
![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
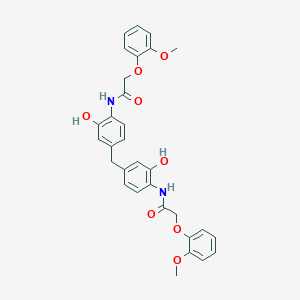
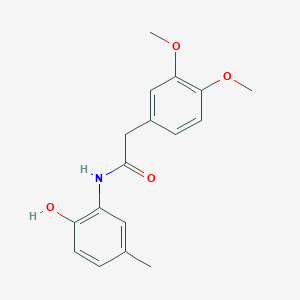
![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)